molecular formula C3H5N5O5 B7889335 N-carbamimidoyl-2,2-dinitroacetamide

N-carbamimidoyl-2,2-dinitroacetamide

Cat. No.: B7889335
M. Wt: 191.10 g/mol
InChI Key: QPGVZEFGYRAUMM-UHFFFAOYSA-N
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Description

N-carbamimidoyl-2,2-dinitroacetamide is a specialized amide derivative characterized by a carbamimidoyl group (-C(=NH)NH₂) and two nitro (-NO₂) groups attached to a central acetamide backbone. As of 2025, commercial availability of this compound is discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

N-(diaminomethylidene)-2,2-dinitroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O5/c4-3(5)6-1(9)2(7(10)11)8(12)13/h2H,(H4,4,5,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGVZEFGYRAUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N=C(N)N)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-carbamimidoyl-2,2-dinitroacetamide typically involves the nitration of precursor compounds under controlled conditions. One common method includes the nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid, which yields the corresponding 5,5-dinitro derivatives . The reaction conditions often require careful control of temperature and acidity to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The process must be optimized for yield and purity, with considerations for safety and environmental impact due to the use of strong acids and the generation of potentially hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: N-carbamimidoyl-2,2-dinitroacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of N-carbamimidoyl-2,2-diaminoacetamide.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry: N-carbamimidoyl-2,2-dinitroacetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and chemical processes.

Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to investigate the compound’s potential as a pharmaceutical agent, including its antimicrobial and anticancer properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-carbamimidoyl-2,2-dinitroacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

(a) 2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one

This compound shares a nitro group and an amide-like framework but differs in substituents (chloro and piperazine moieties). Both compounds were discontinued by CymitQuimica, suggesting shared challenges in synthesis, stability, or regulatory compliance .

Property This compound 2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one
Functional Groups Carbamimidoyl, 2× nitro Nitro, chloro, piperazine
Commercial Status Discontinued Discontinued
Reported Applications Not specified Not specified

(b) Other Nitro-Substituted Amides

Nitroacetamides (e.g., 2-nitroacetamide) are simpler analogues but lack the carbamimidoyl group. These compounds are typically studied for explosive or pesticidal properties, but direct comparisons with this compound are unavailable in accessible literature.

Stability and Reactivity

The presence of two nitro groups in this compound likely increases its sensitivity to heat or friction compared to mono-nitro derivatives.

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